3-(2-Chlorophenyl)-1-methylpyrrolidine
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Overview
Description
3-(2-Chlorophenyl)-1-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-1-methylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with a suitable amine, followed by cyclization. One common method includes:
Condensation Reaction: 2-chlorobenzaldehyde reacts with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. It is believed to modulate neuronal activity by interacting with voltage-gated sodium and calcium channels, as well as GABA receptors . This interaction can lead to anticonvulsant and analgesic effects.
Comparison with Similar Compounds
- 3-(3-Chlorophenyl)-1-methylpyrrolidine
- 3-(4-Chlorophenyl)-1-methylpyrrolidine
- 2-(2-Chlorophenyl)-1-methylpyrrolidine
Comparison: 3-(2-Chlorophenyl)-1-methylpyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and synthetic utility.
Properties
Molecular Formula |
C11H14ClN |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-13-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-5,9H,6-8H2,1H3 |
InChI Key |
IQJLAVTULNFDLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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